4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound with a molecular formula of C20H14BrClN3O This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methylimidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromoaniline with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar in structure but lacks the imidazo[1,2-a]pyridine moiety.
2-bromo-N-(-4-chlorophenyl)-N-hydroxy benzamide: Contains a hydroxy group instead of the imidazo[1,2-a]pyridine moiety.
Uniqueness
4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide is unique due to the presence of the imidazo[1,2-a]pyridine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H15BrClN3O |
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Molecular Weight |
440.7 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H15BrClN3O/c1-13-10-11-26-18(12-13)24-19(14-4-8-17(23)9-5-14)20(26)25-21(27)15-2-6-16(22)7-3-15/h2-12H,1H3,(H,25,27) |
InChI Key |
UPWVBVXCVJEOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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